molecular formula C27H21N3O5S B11084092 N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide

N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11084092
M. Wt: 499.5 g/mol
InChI Key: MSSNTQSYUNPUPX-KOEQRZSOSA-N
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Description

N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the nitro group results in the corresponding amine derivative .

Scientific Research Applications

N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, nitrophenyl compounds, and benzamide derivatives. Examples include:

  • 5-methylfuran-2-carboxylic acid
  • 4-nitrophenylsulfanylbenzene
  • N-(4-nitrophenyl)benzamide

Uniqueness

N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H21N3O5S

Molecular Weight

499.5 g/mol

IUPAC Name

N-[(E)-1-(5-methylfuran-2-yl)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H21N3O5S/c1-18-7-12-22(35-18)17-25(29-26(31)19-5-3-2-4-6-19)27(32)28-20-8-13-23(14-9-20)36-24-15-10-21(11-16-24)30(33)34/h2-17H,1H3,(H,28,32)(H,29,31)/b25-17+

InChI Key

MSSNTQSYUNPUPX-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4

Origin of Product

United States

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